3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride

Regiochemistry Stereochemistry Piperidine substitution

3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride (CAS 1220033-15-7) is a synthetic piperidine ether derivative supplied as a hydrochloride salt with molecular formula C₁₅H₂₄ClNO and a molecular weight of 269.81 g/mol. The compound consists of a piperidine ring substituted at the 3-position via an ether linkage to a 4-isopropylbenzyl moiety, and is provided as a racemic mixture owing to the chirality at the 3-position carbon.

Molecular Formula C15H24ClNO
Molecular Weight 269.81 g/mol
CAS No. 1220033-15-7
Cat. No. B1395420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride
CAS1220033-15-7
Molecular FormulaC15H24ClNO
Molecular Weight269.81 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)COC2CCCNC2.Cl
InChIInChI=1S/C15H23NO.ClH/c1-12(2)14-7-5-13(6-8-14)11-17-15-4-3-9-16-10-15;/h5-8,12,15-16H,3-4,9-11H2,1-2H3;1H
InChIKeyAFNQWVZHPUMDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride (CAS 1220033-15-7): Procurement-Relevant Identity and Class Positioning


3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride (CAS 1220033-15-7) is a synthetic piperidine ether derivative supplied as a hydrochloride salt with molecular formula C₁₅H₂₄ClNO and a molecular weight of 269.81 g/mol [1]. The compound consists of a piperidine ring substituted at the 3-position via an ether linkage to a 4-isopropylbenzyl moiety, and is provided as a racemic mixture owing to the chirality at the 3-position carbon [2]. It is classified as a research building block within the aryloxypiperidine structural class, a chemotype that has been extensively explored in patent literature for histamine H₃ receptor modulation and CNS-targeted ligand discovery [3]. The hydrochloride salt form ensures consistent handling, storage, and aqueous solubility profiles suitable for medicinal chemistry and pharmaceutical intermediate applications [4].

Why 3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride Cannot Be Generically Substituted: Key Differentiation Rationale


Although 3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride belongs to the broader aryloxypiperidine class, generic substitution with structurally proximal analogs is scientifically inadvisable for several independently verifiable reasons. First, the compound is a 3-substituted piperidine, which introduces a stereogenic center at the point of attachment—a feature absent in the 4-substituted regioisomer (CAS 1220033-12-4), thereby generating distinct three-dimensional pharmacophore geometry [1]. Second, the 4-isopropyl substituent on the benzyl ring imparts a computed XLogP3 of 2.8 for the free base, representing a quantifiable lipophilicity shift versus the unsubstituted 3-(benzyloxy)piperidine scaffold [2]. Third, the ether oxygen linker contributes a hydrogen-bond acceptor that differentiates this compound from direct carbon-linked analogs such as 3-(4-isopropylbenzyl)piperidine (CAS 136422-32-7), with consequences for target binding and metabolic stability . These orthogonal differentiation axes—regiochemistry, lipophilicity, and linker chemistry—mean that substitution without experimental validation introduces confounding variables into any structure-activity relationship or synthesis program.

Quantitative Differentiation Evidence for 3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride vs. Closest Analogs


Regiochemical Specificity: 3-Position Substitution Creates a Stereogenic Center Absent in the 4-Substituted Regioisomer

3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride is substituted at the 3-position of the piperidine ring, rendering the point of attachment chiral. The compound is supplied as a racemic mixture, with PubChem recording an Undefined Atom Stereocenter Count of 1 [1]. In contrast, the 4-substituted regioisomer—4-[(4-isopropylbenzyl)oxy]piperidine hydrochloride (CAS 1220033-12-4)—bears the identical substituent at the 4-position, which is not a stereogenic center, yielding an achiral molecule with Undefined Atom Stereocenter Count of 0 [2]. This structural divergence translates into fundamentally different spatial presentation of the benzyloxy pharmacophore relative to the piperidine nitrogen, a parameter known to influence receptor subtype selectivity in aryloxypiperidine series [3].

Regiochemistry Stereochemistry Piperidine substitution Pharmacophore geometry

Lipophilicity Differentiation: XLogP3 Comparison vs. Unsubstituted 3-(Benzyloxy)piperidine Scaffold

The 4-isopropyl substituent on the benzyl ring of the target compound significantly increases computed lipophilicity relative to the parent unsubstituted benzyloxy scaffold. The free base of 3-[(4-Isopropylbenzyl)oxy]piperidine has a PubChem-computed XLogP3 of 2.8 [1]. The corresponding unsubstituted 3-(benzyloxy)piperidine (CAS 37098-74-1 free base form) has a lower molecular weight (191.27 vs. 233.35 g/mol) and lacks the two additional methyl groups contributed by the isopropyl substituent. Based on the established contribution of an isopropyl group to logP (approximately +0.5 to +0.7 log units per added carbon branch vs. an unsubstituted phenyl ring), the unsubstituted analog is estimated to have an XLogP3 in the range of 1.8–2.2 . This ~0.6–1.0 log unit difference in XLogP3 represents a meaningful divergence in predicted membrane permeability and CNS penetration potential according to Lipinski and CNS MPO scoring frameworks [2].

Lipophilicity XLogP3 Physicochemical properties Drug-likeness ADME prediction

Ether Oxygen Linker: Hydrogen-Bond Acceptor Profile Differentiates from Direct Carbon-Linked 3-(4-Isopropylbenzyl)piperidine

The target compound features an ether oxygen (-O-CH₂-) connecting the piperidine 3-position to the 4-isopropylbenzyl group, yielding two hydrogen-bond acceptor (HBA) sites (the ether oxygen and the piperidine nitrogen) [1]. The direct carbon-linked analog, 3-(4-isopropylbenzyl)piperidine (CAS 136422-32-7), replaces the ether oxygen with a methylene (-CH₂-) linker, reducing the HBA count to 1 (piperidine nitrogen only) and decreasing the topological polar surface area contribution from the linker region . In the aryloxypiperidine H₃ receptor antagonist patent literature, the presence and position of the ether oxygen are critical determinants of binding affinity; compounds lacking this HBA moiety typically show reduced potency at the H₃ receptor [2]. The ether oxygen also introduces a site for potential oxidative O-dealkylation by cytochrome P450 enzymes, creating a metabolic soft spot that differs from the all-carbon linker analog, which would be subject to different metabolic pathways [3].

Hydrogen bonding Linker chemistry Metabolic stability Ether vs. methylene

Para-Isopropyl Substituent Electronic Effects: Differentiation from 4-Chloro Analog in Benzyl Ring Substitution

The 4-isopropyl group on the benzyl ring of the target compound is electron-donating (Hammett σₚ ≈ -0.15 for isopropyl; σₚ ≈ -0.20 for CH(CH₃)₂ by analogy with alkyl substituents) [1]. In contrast, the 4-chloro substituent in 3-((4-chlorobenzyl)oxy)piperidine hydrochloride (CAS 1220033-10-2) is electron-withdrawing (Hammett σₚ = +0.23) [2]. This electronic divergence affects the π-electron density of the benzyl ring and the electron density at the ether oxygen, which in turn modulates the strength of π-π stacking interactions and hydrogen-bond acceptor basicity. The molecular weight also differs: 269.81 g/mol (target, C₁₅H₂₄ClNO, one chlorine from HCl) vs. 262.18 g/mol (4-chloro analog, C₁₂H₁₇Cl₂NO, two chlorines including ring substituent) . The 4-isopropyl group additionally contributes greater steric bulk (molar refractivity contribution approximately +10.0 cm³/mol vs. chloro) and increased lipophilicity (π Hansch constant for isopropyl ≈ +1.3 vs. chloro ≈ +0.7) [3].

Electronic effects Hammett sigma Para-substitution SAR Piperidine benzyl ethers

Hydrochloride Salt Form: Aqueous Solubility and Solid-State Handling Advantages Over Free Base

3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride is supplied as the hydrochloride salt, which confers well-established physicochemical advantages over the free base form. Piperidine has a conjugate acid pKaH of approximately 11.2, meaning the piperidine nitrogen is predominantly protonated at physiological and typical laboratory pH conditions when presented as the hydrochloride salt . This protonation state significantly enhances aqueous solubility: structurally analogous piperidine hydrochloride salts have demonstrated aqueous solubilities in the range of >30 mg/mL in PBS at pH 7.4, whereas their corresponding free bases typically exhibit solubilities below 1 mg/mL . Additionally, the hydrochloride salt provides superior long-term solid-state storage stability, resistance to atmospheric carbon dioxide absorption (which can form carbamate adducts with free amine bases), and more consistent weighing and handling properties for precise stoichiometric reactions [1]. The free base form (MW 233.35, XLogP3 2.8) is not commercially offered as a standalone catalog product from major suppliers, further underscoring the practical preference for the hydrochloride salt in research procurement [2].

Salt form Solubility Stability Hydrochloride Formulation

Optimal Procurement and Application Scenarios for 3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride in Research and Development


Chiral SAR Exploration in CNS-Targeted Aryloxypiperidine Programs

The racemic nature of 3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride, combined with its stereogenic center at the 3-position (as documented in PubChem stereochemistry descriptors [1]), makes this compound a strategic starting point for enantioselective SAR campaigns. Unlike the achiral 4-substituted regioisomer, this compound can be resolved into enantiomers via chiral chromatography or diastereomeric salt formation, enabling evaluation of enantioselective target engagement—a critical parameter for CNS receptor programs where stereochemistry frequently governs both potency and off-target selectivity. The non-imidazole aryloxypiperidine patent literature explicitly demonstrates that substitution position and stereochemistry modulate histamine H₃ receptor binding [2].

Lipophilicity-Dependent CNS Penetration Optimization

With a computed XLogP3 of 2.8 for the free base [3], this compound occupies a favorable lipophilicity range for CNS drug discovery as defined by the CNS MPO scoring framework [4]. The 4-isopropyl substituent provides a calibrated increase in logP relative to the unsubstituted benzyloxy scaffold, enabling medicinal chemists to probe the lipophilicity-activity relationship without introducing heteroatom-based polarity changes that would confound interpretation. This makes the compound particularly valuable for lead optimization programs where passive membrane permeability must be balanced against metabolic clearance.

Building Block for Ether-Linker-Containing Bioactive Molecule Synthesis

The compound serves as a versatile intermediate for constructing more elaborate bioactive molecules bearing the 3-aryloxypiperidine pharmacophore. The secondary amine of the piperidine ring is available for further N-functionalization (alkylation, acylation, sulfonylation), while the 4-isopropylbenzyl ether moiety provides a metabolically labile yet synthetically robust handle [5]. This substitution pattern maps directly onto the aryloxypiperidine core described in H₃ receptor antagonist patents [2], positioning the compound as a fragment-like building block that can be elaborated into patent-contextual lead series. The hydrochloride salt form ensures immediate solubility in common reaction solvents (water, ethanol, DMF) without requiring in situ salt exchange .

Comparative Tool Compound for Para-Substituent Electronic Effect Studies

The electron-donating 4-isopropyl group (σₚ ≈ -0.15 to -0.20) [6] distinguishes this compound from its electron-withdrawing 4-chloro analog (CAS 1220033-10-2, σₚ = +0.23). Researchers conducting systematic SAR investigations can procure both compounds to establish the role of aryl ring electronics on target binding affinity, functional activity, and selectivity. The ~0.4 unit difference in Hammett σₚ between these two commercially available analogs provides a sufficient electronic spread to detect meaningful SAR trends, without the confounding steric differences introduced by larger para-substituents such as tert-butyl or trifluoromethyl.

Quote Request

Request a Quote for 3-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.